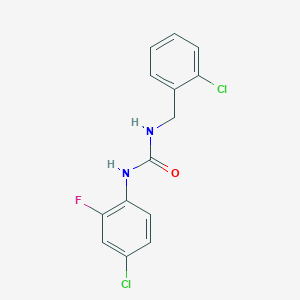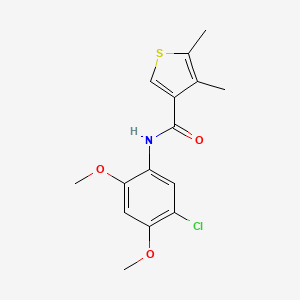
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea
Overview
Description
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) function, which is crucial for the regulation of salt and water transport across the epithelial cells. In
Mechanism of Action
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor works by binding to the N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea protein and inhibiting its function. N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is a chloride channel that regulates salt and water transport across the epithelial cells. When N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is defective, it results in the accumulation of thick and sticky mucus in the lungs and other organs, leading to the symptoms of CF. N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor binds to N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea and prevents it from opening and allowing chloride ions to pass through, reducing the amount of mucus produced.
Biochemical and physiological effects:
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has been shown to reduce the amount of mucus produced in the lungs of CF patients, improving their lung function. It has also been shown to reduce the growth and proliferation of cysts in the kidneys of PKD patients. N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has been found to be well-tolerated in clinical trials, with no significant side effects reported.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor is a valuable tool for studying the role of N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in cellular physiology and disease. It can be used to inhibit N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea function in vitro and in vivo, allowing researchers to study the effects of N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibition on cellular processes. However, N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has limitations in lab experiments, as it may not accurately reflect the complex interactions between N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea and other proteins in the cell.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor. One direction is to further explore the potential therapeutic applications of N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor in CF and PKD. Another direction is to develop more potent and selective N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitors that can be used in clinical settings. Additionally, researchers can study the effects of N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor on other cellular processes, such as ion transport and cell signaling, to gain a better understanding of its mechanism of action.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and polycystic kidney disease (PKD). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, while PKD is a genetic disorder that affects the kidneys. N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has been shown to inhibit N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea function, which is defective in CF patients, and reduce the symptoms of the disease. In PKD, N-(2-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea inhibitor has been shown to inhibit the growth and proliferation of cysts in the kidneys.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c15-10-5-6-13(12(17)7-10)19-14(20)18-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGNSAQLBOUMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(4-chloro-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4778158.png)

![9-ethyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4778167.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)


![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)



![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)